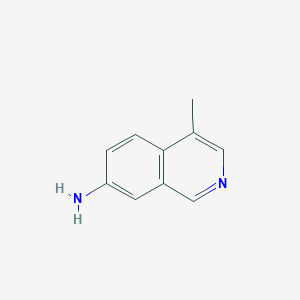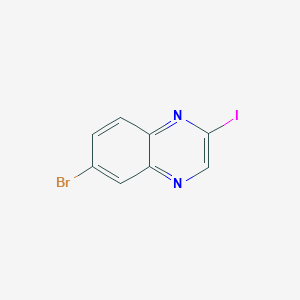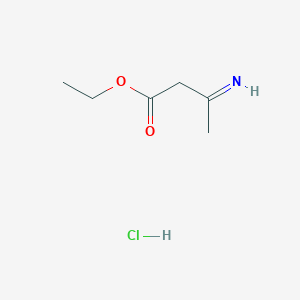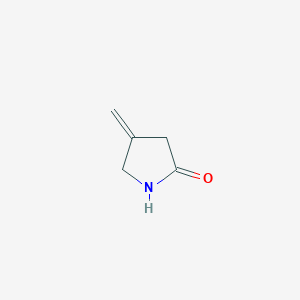
5-Bromo-2-chloro-4-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-4-ethylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . This compound is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethyl substituents on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-ethylpyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-chloro-4-ethylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and chlorination steps but is optimized for large-scale production with considerations for cost-effectiveness and safety .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-chloro-4-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Carboxylic acids or alkyl derivatives through oxidation or reduction reactions .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-chloro-4-ethylpyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block in the preparation of heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs, particularly those targeting specific enzymes or receptors. It has been explored for its potential in creating inhibitors for enzymes involved in various diseases .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for industrial processes .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-4-ethylpyridine depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparación Con Compuestos Similares
2-Chloro-5-bromopyridine: Similar in structure but lacks the ethyl group.
4-Bromo-2-chloropyridine: Similar but with different substitution positions.
5-Bromo-2-chloro-4-methylpyridine: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 5-Bromo-2-chloro-4-ethylpyridine is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C7H7BrClN |
|---|---|
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
Clave InChI |
ZKKSCTLYOYMOJO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)


![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)



